molecular formula C13H16F3NO2 B3149955 1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol CAS No. 681482-00-8

1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol

Katalognummer B3149955
CAS-Nummer: 681482-00-8
Molekulargewicht: 275.27 g/mol
InChI-Schlüssel: YWCISANRKJWTHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol” is a chemical compound with the CAS Number: 1432681-24-7 . It has a molecular weight of 311.73 . The compound is in the form of a powder .


Molecular Structure Analysis

The InChI code for the compound is 1S/C13H16F3NO2.ClH/c14-13(15,16)19-11-3-1-10(2-4-11)9-12(18)5-7-17-8-6-12;/h1-4,17-18H,5-9H2;1H .


Physical And Chemical Properties Analysis

The compound is a powder . It has a molecular weight of 311.73 . More specific physical and chemical properties are not available in the searched resources.

Wissenschaftliche Forschungsanwendungen

Discovery in Soluble Epoxide Hydrolase Inhibition

  • This compound, as part of a broader group of 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors, has been identified as an inhibitor of soluble epoxide hydrolase, which is significant in various disease models (R. Thalji et al., 2013).

Role in Selective Estrogen Receptor Modulators (SERMs)

  • Chiral 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols, which are structurally related, have been studied as potential SERMs, indicating possible applications in estrogen receptor-related conditions (Y. Yadav et al., 2011).

Synthesis of New Analogues of Diphenylpyraline

  • The synthesis of isomeric piperidin-4-ols, related to the compound , suggests applications in the development of new pharmaceutical compounds, especially in the context of antimycobacterial activity (R. Weis et al., 2003).

Tautomeric Equilibrium Studies

  • Studies of 4-((phenylimino)methyl)naphthalen-1-ol and related compounds, including those with a piperidine ring, suggest applications in understanding tautomeric properties, which are important in chemical and pharmaceutical research (V. Deneva et al., 2013).

Glycine Transporter 1 Inhibition

  • The compound 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, closely related to the query compound, shows potent GlyT1 inhibitory activity, indicating potential applications in neuropsychiatric disorders (Shuji Yamamoto et al., 2016).

Antibacterial and Antioxidant Properties

  • Hydrochlorides of aminopropanols, structurally similar to the query compound, have been studied for their moderate antibacterial activity and antioxidant properties, suggesting possible applications in these areas (Н. К. Гаспарян et al., 2011).

Potential Anti-tuberculosis Activity

  • A novel piperidinol, closely related to the query compound, was identified with anti-tuberculosis activity, although further advancement was precluded due to side effects (Dianqing Sun et al., 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name

1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO2/c14-13(15,16)19-12-3-1-10(2-4-12)9-17-7-5-11(18)6-8-17/h1-4,11,18H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCISANRKJWTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium triacetoxyborohydride (1.67 g, 7.89 mmol) was added to a solution of 4-(trifluoromethoxy)-benzaldehyde (1 g, 5.26 mmol) and 4-hydroxy piperidine (798 mg, 7.89 mmol) in acetonitrile (2 ml) while cooling in an ice-bath, and the mixture was stirred for 30 minutes, and then at room temperature overnight. The reaction mixture was poured into 7.5% sodium bicarbonate aqueous solution and extracted with ethyl acetate twice. The extract was washed with water and brine, and dried over magnesium sulfate. After filtration, the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (methylene chloride/methanol 10/1) to afford 1-(4-trifluoromethoxybenzyl)piperidin-4-ol (1.21 g, yield 84%) as a pale yellow oil.
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
798 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol
Reactant of Route 3
Reactant of Route 3
1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol
Reactant of Route 5
Reactant of Route 5
1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol
Reactant of Route 6
Reactant of Route 6
1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.